1-Chloro-2-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O and a molecular weight of 228.62 g/mol This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings
Preparation Methods
1-Chloro-2-(difluoromethoxy)naphthalene can be synthesized through various methods. . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the substitution reactions. Industrial production methods may involve large-scale chlorination and subsequent functionalization processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine or difluoromethoxy groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding properties. These interactions may affect various biological processes, such as enzyme inhibition or receptor binding, depending on the context of its use .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloronaphthalene: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
2-Chloro-1-(difluoromethoxy)naphthalene: An isomer with different substitution patterns, leading to distinct chemical properties.
1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine, resulting in different reactivity and applications.
Properties
Molecular Formula |
C11H7ClF2O |
---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7ClF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H |
InChI Key |
ZENKFQKIGXOMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.